

"Anticancer agent 153" chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anticancer agent 153

Cat. No.: B12395200

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In-Depth Technical Guide: Anticancer Agent 153

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 153, identified as Compound 3 in the primary literature, is a novel 1,4-disubstituted 1,2,3-triazole derivative with demonstrated cytotoxic activity against cancer cell lines. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity, with a focus on its mechanism of action as an inducer of apoptosis. All data and protocols are based on the findings from the study by Göktürk et al. (2023).

Chemical Structure and Properties

Anticancer agent 153 is chemically named 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde. Its structure was synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.

Chemical Structure:

Physicochemical Properties:

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₁ Cl ₂ N ₃ O ₃	Göktürk et al., 2023
Molecular Weight	364.18 g/mol	[1]
CAS Number	2982527-32-0	[1]
Physical State	Crystalline solid	Göktürk et al., 2023

Anticancer Activity

Anticancer agent 153 has been shown to inhibit the proliferation of cancer cells. Its cytotoxic effects were evaluated against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity of **Anticancer Agent 153**

Cell Line	Cancer Type	Incubation Time (h)	IC ₅₀ (μM)
Caco-2	Colon Adenocarcinoma	48	16.63 ± 0.27

Note: IC₅₀ values for other cell lines such as MDA-MB-231 (breast cancer), LNCaP (prostate cancer), and the non-cancerous cell line HEK-293 were investigated in the source study, but the specific values are not publicly available in the abstract.

Mechanism of Action: Induction of Apoptosis

The primary mechanism of action of **Anticancer agent 153** is the induction of apoptosis in cancer cells. This is achieved through the generation of reactive oxygen species (ROS) and the subsequent loss of mitochondrial membrane potential (MMP).[1][2]

Signaling Pathway for Apoptosis Induction

The following diagram illustrates the proposed signaling pathway for **Anticancer agent 153**-induced apoptosis.



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Caption: Proposed mechanism of **Anticancer Agent 153**-induced apoptosis.

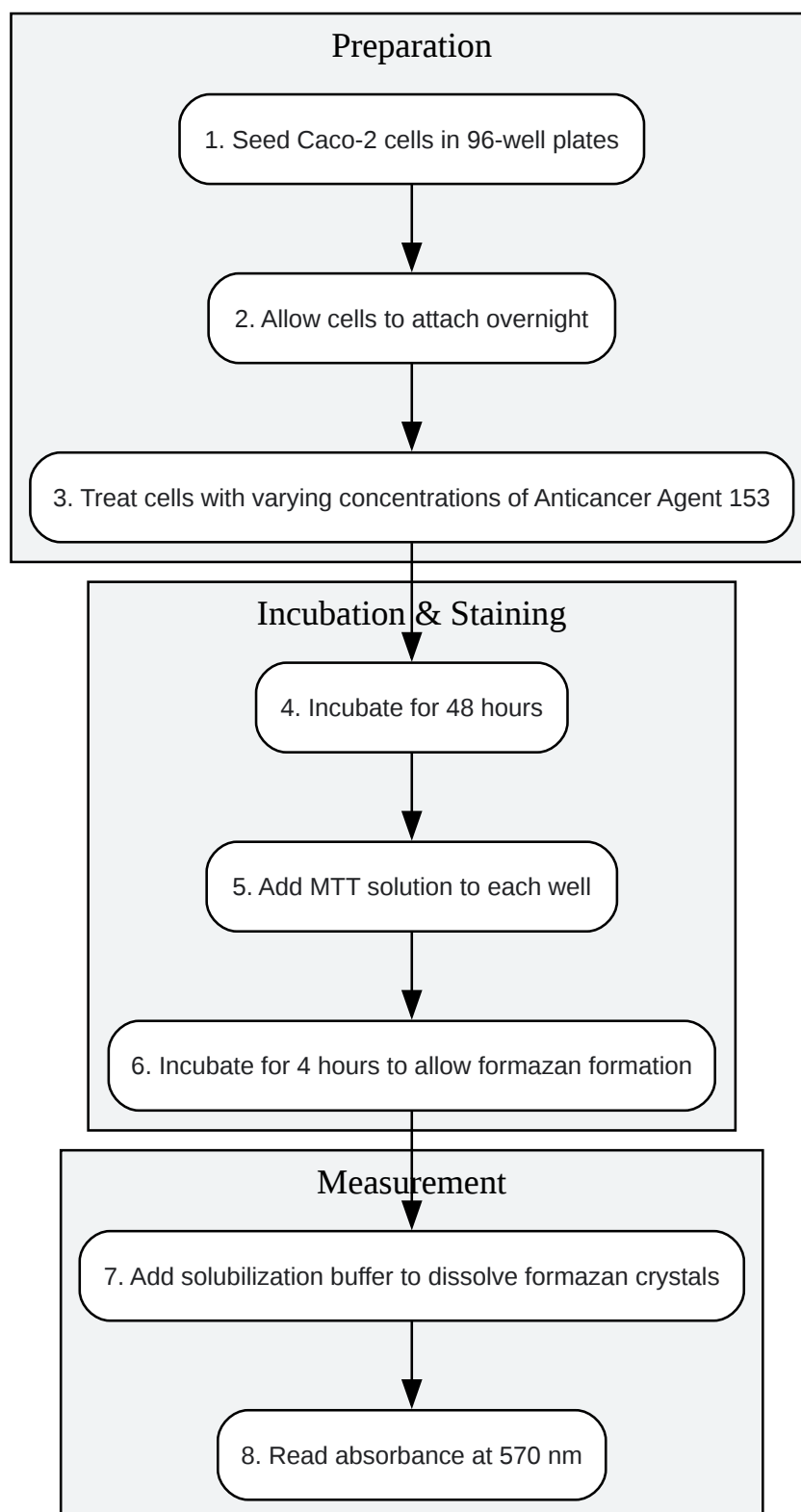
Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the anticancer activity of **Anticancer agent 153**.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Workflow for MTT Assay:



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Caption: Workflow of the MTT cell viability assay.

Detailed Protocol:

- **Cell Seeding:** Caco-2 cells are seeded in 96-well plates at a density of 1×10^4 cells/well and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The cells are then treated with various concentrations of **Anticancer agent 153** and incubated for 48 hours.
- **MTT Addition:** After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
- **Formazan Solubilization:** The medium is removed, and 100 μ L of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by flow cytometry.

Detailed Protocol:

- **Cell Treatment:** Caco-2 cells are treated with the IC₅₀ concentration of **Anticancer agent 153** for 48 hours.
- **Cell Harvesting:** Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.
- **Staining:** 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) are added to the cell suspension.
- **Incubation:** The cells are incubated for 15 minutes at room temperature in the dark.
- **Flow Cytometry Analysis:** The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis.

Reactive Oxygen Species (ROS) Assay (DCFH-DA Staining)

This assay measures the intracellular generation of ROS.

Detailed Protocol:

- Cell Treatment: Caco-2 cells are treated with the IC₅₀ concentration of **Anticancer agent 153**.
- DCFH-DA Staining: Cells are incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
- Washing: Cells are washed with PBS to remove excess dye.
- Fluorescence Measurement: The fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Mitochondrial Membrane Potential (MMP) Assay

This assay is used to assess the disruption of the mitochondrial membrane potential, a key event in apoptosis.

Detailed Protocol:

- Cell Treatment: Caco-2 cells are treated with the IC₅₀ concentration of **Anticancer agent 153**.
- Staining: Cells are stained with a fluorescent dye such as JC-1 or TMRM according to the manufacturer's instructions.
- Fluorescence Measurement: The change in fluorescence is measured by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence intensity indicates a loss of MMP.

Conclusion

Anticancer agent 153 is a promising new 1,2,3-triazole derivative that exhibits significant anticancer activity by inducing apoptosis in cancer cells. Its mechanism of action, involving the generation of ROS and subsequent mitochondrial dysfunction, presents a clear pathway for its cytotoxic effects. Further investigation, including in vivo studies and analysis against a broader range of cancer cell lines, is warranted to fully elucidate its therapeutic potential.

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References

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- To cite this document: BenchChem. ["Anticancer agent 153" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395200#anticancer-agent-153-chemical-structure-and-properties]

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